molecular formula C16H11N5 B8520987 2-Azido-5,6-diphenylpyrazine CAS No. 76849-26-8

2-Azido-5,6-diphenylpyrazine

Cat. No. B8520987
Key on ui cas rn: 76849-26-8
M. Wt: 273.29 g/mol
InChI Key: PMBFOUDQIHUELM-UHFFFAOYSA-N
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Patent
US07608618B2

Procedure details

To a stirred solution of 2-Chloro-5,6-diphenylpyrazine (45 mg, 0.17 mmol) in 500 μL DMF at room temperature under nitrogen was added sodium azide (11 mg, 0.17 mmol) and the reaction was warmed to 100° C. After stirring overnight, the reaction was cooled to room temperature, diluted with EtOAc (30 mL) and washed 4×30 mL with H2O and 1×30 mL with saturated NaCl. The organics were isolated, dried (MgSO4), filtered and concentrated to the 2-azidopyrazine, which exists as a yellow solid (45 mg, quantitative). 1H-NMR (400 MHz, CDCl3) δ 9.73 (s, 1H), 7.58-7.42 (m, 6H), 7.36-7.23 (m, 4H).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=1.[N-:20]=[N+:21]=[N-:22].[Na+]>CN(C=O)C.CCOC(C)=O>[N:20]([C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=1)=[N+:21]=[N-:22] |f:1.2|

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
ClC1=NC(=C(N=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
11 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
500 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
WASH
Type
WASH
Details
washed 4×30 mL with H2O and 1×30 mL with saturated NaCl
CUSTOM
Type
CUSTOM
Details
The organics were isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to the 2-azidopyrazine, which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N(=[N+]=[N-])C1=NC(=C(N=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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